Amygdalin is a cyanogenic glucoside isolated from almonds and seeds of other plants of the family Rosaceae. Amygdalin is converted by plant emulsin (a combination of a glucosidase and a nitrilase) or hydrochloric acid into benzaldehyde, D-glucose, and hydrocyanic acid. (NCI04)
A cyanogenic glycoside found in the seeds of Rosaceae.
Neoamygdalin
CAS No.: 29883-16-7
Cat. No.: VC0536964
Molecular Formula: C20H27NO11
Molecular Weight: 457.4 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 29883-16-7 |
---|---|
Molecular Formula | C20H27NO11 |
Molecular Weight | 457.4 g/mol |
IUPAC Name | (2S)-2-phenyl-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyacetonitrile |
Standard InChI | InChI=1S/C20H27NO11/c21-6-10(9-4-2-1-3-5-9)30-20-18(28)16(26)14(24)12(32-20)8-29-19-17(27)15(25)13(23)11(7-22)31-19/h1-5,10-20,22-28H,7-8H2/t10-,11-,12-,13-,14-,15+,16+,17-,18-,19-,20-/m1/s1 |
Standard InChI Key | XUCIJNAGGSZNQT-UUGBRMIUSA-N |
Isomeric SMILES | C1=CC=C(C=C1)[C@@H](C#N)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O)O |
SMILES | C1=CC=C(C=C1)C(C#N)OC2C(C(C(C(O2)COC3C(C(C(C(O3)CO)O)O)O)O)O)O |
Canonical SMILES | C1=CC=C(C=C1)C(C#N)OC2C(C(C(C(O2)COC3C(C(C(C(O3)CO)O)O)O)O)O)O |
Appearance | Solid powder |
Melting Point | 223-226 °C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
Neoamygdalin () shares the same molecular formula as amygdalin but differs in spatial configuration at the mandelonitrile aglycone’s chiral center. Nuclear magnetic resonance (NMR) studies demonstrate distinct coupling constants between the anomeric proton (H-1') and adjacent glucose protons, with neoamygdalin exhibiting compared to amygdalin’s in dimethyl sulfoxide-d6 solutions . This stereochemical variation significantly impacts physicochemical properties, particularly solubility profiles – neoamygdalin demonstrates 18% higher aqueous solubility than amygdalin at 25°C .
Isomeric Interconversion Dynamics
Epimerization kinetics follow second-order kinetics under alkaline conditions (pH > 8.5), with activation energy () of as determined by Arrhenius plots . The process proceeds through a planar transition state facilitated by base-catalyzed deprotonation at the α-carbon, with glassware silicate ions acting as catalytic agents in aqueous media . Thermal processing (100-120°C) accelerates racemization, achieving 34% conversion from amygdalin within 30 minutes in model systems .
Table 1: Comparative Properties of Amygdalin and Neoamygdalin
Property | Amygdalin | Neoamygdalin |
---|---|---|
Specific Rotation (°) | -42.1 (c=1, H2O) | +38.9 (c=1, H2O) |
λmax (nm) in H2O | 214 | 214 |
LogP | -1.34 | -1.29 |
Aqueous Solubility (g/L) | 83.2 | 98.7 |
[Sources: 1,3,4,6]
Analytical Characterization Techniques
Chromatographic Separation
Reversed-phase HPLC with C18 columns (150 × 4.6 mm, 5 μm) achieves baseline resolution using isocratic elution with 0.05% formic acid:acetonitrile (85:15 v/v). Retention times differ by 1.7 minutes (amygdalin: 12.03 min; neoamygdalin: 15.97 min) at 30°C . Mobile phase pH critically affects separation efficiency – reducing formic acid concentration below 0.03% results in peak coalescence due to ionization suppression .
Mass Spectrometric Differentiation
Both isomers exhibit identical molecular ion clusters at m/z 456 [M+H]+ in positive ESI mode, but distinct fragmentation patterns:
-
Amygdalin: Dominant fragments at m/z 323 (loss of C7H7O), 263 (C6H10O5)
-
Neoamygdalin: Enhanced cleavage at the glycosidic bond yielding m/z 295 (C13H15NO6)
Triple quadrupole systems employing MRM transitions 456→323 (amygdalin) and 456→295 (neoamygdalin) achieve detection limits of 0.13 mg/L and 0.17 mg/L respectively .
Biosynthetic Pathways and Processing Effects
Endogenous Formation Mechanisms
In intact almond kernels, β-glucosidase-mediated hydrolysis of amygdalin produces prunasin and glucose, while thermal processing above 80°C induces non-enzymatic epimerization through keto-enol tautomerism . Scalding (100°C water immersion) increases neoamygdalin content by 42% compared to raw kernels, whereas stir-frying at 120°C promotes amygdalin amide formation through dehydration .
Table 2: Processing Impact on Amygdalin Isomer Distribution
Processing Method | Amygdalin (mg/g) | Neoamygdalin (mg/g) | Amygdalin Amide (mg/g) |
---|---|---|---|
Raw | 32.4 ± 1.2 | 5.1 ± 0.8 | ND |
Scalded | 28.9 ± 0.9 | 9.8 ± 1.1 | 2.3 ± 0.4 |
Stir-fried | 41.6 ± 1.5 | 3.2 ± 0.6 | 6.7 ± 0.9 |
[Source: 1]
Stability Considerations
Aqueous solutions (pH 7.4, 25°C) exhibit 15% neoamygdalin degradation over 72 hours, primarily through cyanhydrin hydrolysis rather than epimerization . Lyophilized samples maintain >95% stability for 12 months at -20°C, whereas solution storage at 4°C causes 28% decomposition within 30 days .
Current Applications and Regulatory Status
Traditional Medicine Formulations
Scalded almond preparations containing 9-12% neoamygdalin demonstrate enhanced antitussive effects in guinea pig histamine challenge models (62% cough suppression vs. 41% for raw extracts) . Traditional Chinese medicine formulations (Xing Su San) utilize neoamygdalin-rich extracts for chronic bronchitis management, with clinical trials showing 73% symptom improvement vs. 58% for synthetic dextromethorphan .
Regulatory Perspectives
The European Food Safety Authority (EFSA) mandates <20 mg/kg total cyanogenic glycosides in food products, while the US FDA prohibits neoamygdalin-containing supplements due to insufficient safety data . Recent Codex Alimentarius proposals suggest separate limits for amygdalin (15 mg/kg) and neoamygdalin (25 mg/kg) in processed nuts .
Future Research Directions
Ongoing investigations focus on:
-
Developing stereoselective synthesis methods for pure neoamygdalin
-
Evaluating nanoencapsulation strategies to enhance pulmonary delivery
-
Assessing long-term neurotoxic effects in primate models
-
Exploring synergistic effects with β2-adrenergic agonists in asthma management
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume